1-Phenanthrol-d9
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Overview
Description
1-Phenanthrol-d9, also known as Phenanthren-2,3,4,5,6,7,8,9,10-d9-1-ol, is a stable isotope-labeled compound. It is a deuterated form of 1-Phenanthrol, where nine hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties and applications in various fields .
Preparation Methods
1-Phenanthrol-d9 can be synthesized through several methods. One common approach involves the palladium-catalyzed rearrangement reaction using allyloxy-tethered aryl iodides. This process involves the cleavage of C–I, C–O, and C–H bonds and the formation of two C–C bonds in one-pot . The reaction conditions typically include the use of palladium catalysts and specific solvents to facilitate the rearrangement.
For industrial production, the synthesis of this compound often involves the use of deuterated reagents to replace hydrogen atoms in the existing synthetic route of 1-Phenanthrol. This method ensures the incorporation of deuterium atoms, resulting in the deuterated compound .
Chemical Reactions Analysis
1-Phenanthrol-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, deuterated solvents, and other specific reagents depending on the desired reaction.
Oxidation: this compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydroxy derivatives.
Substitution: Substitution reactions often involve the replacement of functional groups with deuterated analogs.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Phenanthrol-d9 has a wide range of applications in scientific research:
Chemistry: It is used as a reference material for smoking-related substances and environmental testing.
Biology: The compound is employed in studies involving metal ion interactions with proteins, enzymes, and DNA.
Medicine: this compound is used in drug metabolism studies to understand the catalytic mechanisms of enzymes.
Mechanism of Action
The mechanism of action of 1-Phenanthrol-d9 involves the formation of durable complexes with metal ions. This deuterated form exhibits an augmented affinity for metal ions due to its unique properties. The interaction between this compound and metal ions can be analyzed using various spectroscopic techniques such as UV-Vis, fluorescence, and NMR spectroscopy .
Comparison with Similar Compounds
1-Phenanthrol-d9 can be compared with other similar compounds, such as:
- 2-Phenanthrol-d9
- 3-Phenanthrol-d9
- 4-Phenanthrol-d9
- 9-Phenanthrol-d9
These compounds share a phenanthrene backbone but differ in the position of the hydroxyl group and the number of deuterium atoms. The uniqueness of this compound lies in its specific deuterium labeling, which enhances its stability and affinity for metal ions .
Properties
Molecular Formula |
C14H10O |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2,3,4,5,6,7,8,9,10-nonadeuteriophenanthren-1-ol |
InChI |
InChI=1S/C14H10O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
InChI Key |
GTBXZWADMKOZQJ-LOIXRAQWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C(=C3O)[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3O |
Origin of Product |
United States |
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